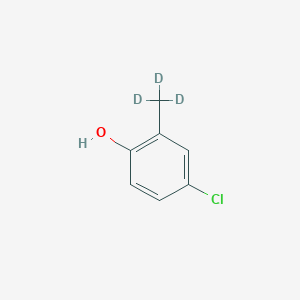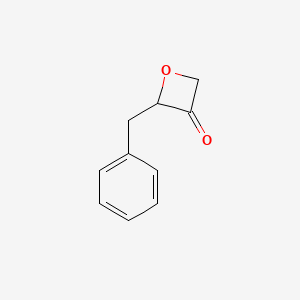
2-Benzyloxetan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxetan-3-one is a chemical compound with the molecular formula C₁₀H₁₀O₂. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyloxetan-3-one can be synthesized through several methods. One common approach involves the metalation of the SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with benzyl halides. This method provides good yields and enantioselectivities (up to 84% ee) . Another method involves the use of multi-component reactions (MCRs) such as the Passerini three-component reactions (P-3CRs) and Ugi four-component reactions (U-4CRs), which incorporate oxetanes into structurally diverse compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane ring opens to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Benzyloxetan-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-benzyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates and products. These reactions are facilitated by the strain in the four-membered oxetane ring, making it highly reactive under certain conditions . The compound can interact with molecular targets and pathways involved in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the benzyl group.
2-Substituted oxetan-3-ones: Compounds with different substituents at the 2-position, such as alkyl or allyl groups.
Uniqueness
2-Benzyloxetan-3-one is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-benzyloxetan-3-one |
InChI |
InChI=1S/C10H10O2/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clave InChI |
YCQKQLGMXZKXCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(O1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


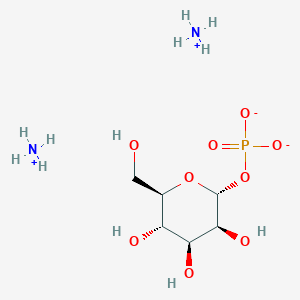
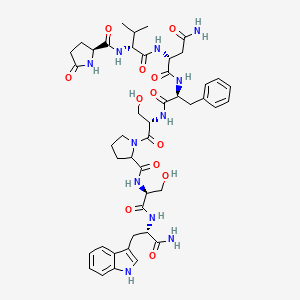
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)

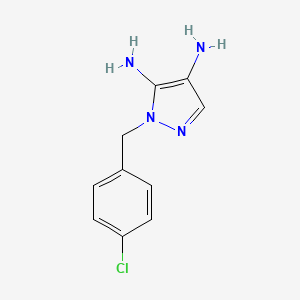
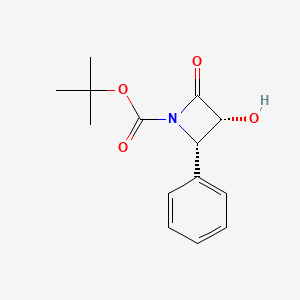
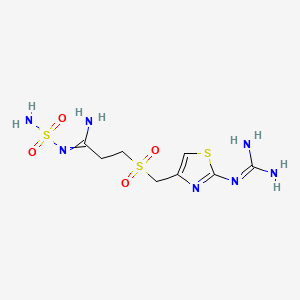



![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
